3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and various substituents including chlorine and fluorine atoms. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target a variety of receptors and enzymes .
Mode of Action
It’s synthesized from the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under hantzsch thiazole synthesis condition . The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Result of Action
It has been found to have in vitro antibacterial activity against staphylococcus aureus and chromobacterium violaceum .
Preparation Methods
The synthesis of 3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific steps are as follows:
Preparation of 3-chloro-2-methylphenylthiourea: This is achieved by reacting 3-chloroaniline with thiourea.
Preparation of 4-fluorophenacyl bromide: This involves the bromination of 4-fluoroacetophenone.
Hantzsch Thiazole Synthesis: The two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, are reacted under Hantzsch thiazole synthesis conditions to yield the desired compound.
Chemical Reactions Analysis
3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic applications in treating infections and other diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as sulfathiazole, abafungin, and nitazoxanide. These compounds also possess antibacterial and antifungal properties but differ in their specific chemical structures and biological activities . For example:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Abafungin: An antifungal agent used to treat fungal infections.
Nitazoxanide: An antimicrobial drug effective against a broad range of parasites and bacteria.
3-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-17(25-18(22-12)13-5-7-15(20)8-6-13)9-10-21-26(23,24)16-4-2-3-14(19)11-16/h2-8,11,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXDQMAMFZYODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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